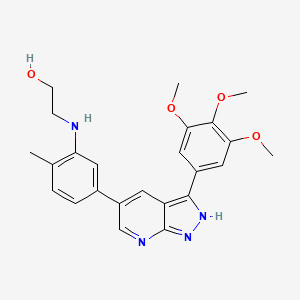
Deoxythymidine-5'-triphosphate-15N2,d15 (dilithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deoxythymidine-5’-triphosphate-15N2,d15 (dilithium) is a labeled nucleoside triphosphate used in various scientific research applications. It is a derivative of deoxythymidine-5’-triphosphate, where the hydrogen atoms are replaced with deuterium and nitrogen-15 isotopes. This compound is primarily used in DNA synthesis and serves as a tracer in drug development and metabolic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of deoxythymidine-5’-triphosphate-15N2,d15 (dilithium) involves the incorporation of deuterium and nitrogen-15 isotopes into the deoxythymidine-5’-triphosphate molecule. The process typically includes the following steps:
Isotope Labeling: Deuterium and nitrogen-15 are introduced into the thymidine molecule through chemical reactions.
Phosphorylation: The labeled thymidine is then phosphorylated to form deoxythymidine-5’-triphosphate-15N2,d15.
Lithium Salt Formation: The final step involves converting the triphosphate into its dilithium salt form to enhance stability and solubility
Industrial Production Methods
Industrial production of deoxythymidine-5’-triphosphate-15N2,d15 (dilithium) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Deoxythymidine-5’-triphosphate-15N2,d15 (dilithium) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triphosphate group can be replaced by other nucleophiles.
Hydrolysis: The triphosphate group can be hydrolyzed to form deoxythymidine monophosphate and inorganic phosphate
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions and amines.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired products
Major Products
Deoxythymidine Monophosphate: Formed through hydrolysis of the triphosphate group.
Inorganic Phosphate: Another product of hydrolysis reactions
Wissenschaftliche Forschungsanwendungen
Deoxythymidine-5’-triphosphate-15N2,d15 (dilithium) has a wide range of applications in scientific research:
DNA Synthesis: Used as a building block in the synthesis of DNA, particularly in studies involving labeled nucleotides.
Drug Development: Serves as a tracer in pharmacokinetic and metabolic studies to track the distribution and metabolism of drugs.
Metabolic Studies: Used to study metabolic pathways and enzyme activities by incorporating labeled nucleotides into DNA
Wirkmechanismus
Deoxythymidine-5’-triphosphate-15N2,d15 (dilithium) exerts its effects by incorporating into DNA during synthesis. The labeled isotopes allow researchers to track the incorporation and distribution of the nucleotide within the DNA molecule. This helps in understanding the molecular targets and pathways involved in DNA synthesis and repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deoxythymidine-5’-triphosphate: The unlabeled form of the compound, used in standard DNA synthesis.
Deoxythymidine-5’-triphosphate-13C10,15N2: Another labeled form with carbon-13 and nitrogen-15 isotopes.
Thymidine-13C10,15N2 5′-triphosphate disodium salt: A similar compound with different isotopic labeling and salt form
Uniqueness
Deoxythymidine-5’-triphosphate-15N2,d15 (dilithium) is unique due to its specific isotopic labeling with deuterium and nitrogen-15, which provides distinct advantages in tracing and studying metabolic pathways and drug distribution .
Eigenschaften
Molekularformel |
C10H15Li2N2O14P3 |
|---|---|
Molekulargewicht |
511.2 g/mol |
IUPAC-Name |
dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[3,6-dideuterio-2,4-dioxo-5-(trideuteriomethyl)(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H17N2O14P3.2Li/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1/i1D3,2D2,3D,4D2,6D,7D,8D,11+1,12+1,13D;;/hD3 |
InChI-Schlüssel |
HGQGGFXJPYJQGW-HIRVSESASA-L |
Isomerische SMILES |
[2H]C1=C(C(=O)[15N](C(=O)[15N]1[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H].[Li+].[Li+] |
Kanonische SMILES |
[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester](/img/structure/B15136671.png)










